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Rh2(TPA)4

Cat. No.: B7839965
M. Wt: 1355.1 g/mol
InChI Key: UZVCFUCLTZPZQD-UHFFFAOYSA-J
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Description

Overview of Dirhodium(II) Paddlewheel Complexes in Homogeneous Catalysis

Dirhodium(II) paddlewheel complexes are characterized by a core structure consisting of two rhodium atoms bridged by four bidentate ligands, typically carboxylates or carboxamidates. This arrangement forms a "lantern" or "paddlewheel" structure with a formal single bond between the two rhodium atoms and two open axial coordination sites. researchgate.netsnnu.edu.cn These axial positions are crucial as they are where substrates or reactive intermediates, such as carbenes and nitrenes, coordinate to the rhodium center, initiating the catalytic cycle. snnu.edu.cnresearchgate.netwiley-vch.de The stability of these complexes to heat, moisture, and the ambient atmosphere makes them robust catalysts for a variety of transformations. eurekaselect.com

Dirhodium(II) complexes function as Lewis acids, activating unsaturated bonds and facilitating processes such as hydrogenation, oxidation/reduction, and the transfer of electron-deficient species. researchgate.net The versatility of these catalysts is largely attributed to the ability to tune their electronic and steric properties by modifying the bridging ligands. snnu.edu.cnsqu.edu.om This tunability allows for control over the catalyst's reactivity, selectivity, and in the case of chiral ligands, enantioselectivity. squ.edu.ommdpi.com

Historical Development of Dirhodium(II) Catalysts for Carbene and Nitrene Transfer

The application of dirhodium(II) catalysts in carbene transfer chemistry traces back to the early 1970s. Dirhodium(II) tetraacetate, Rh2(OAc)4, was first introduced by Teyssié in 1973 to decompose ethyl diazoacetate and produce a rhodium-carbenoid intermediate, which subsequently underwent O-H insertion to yield ethers. rsc.org This seminal work demonstrated the superior efficiency of dirhodium catalysts compared to copper catalysts for intermolecular C–H functionalization reactions. rsc.orgnih.gov Over the subsequent decades, extensive research focused on developing new dirhodium catalysts with varied bridging ligands to control the reactivity and selectivity of these transformations. squ.edu.om

Simultaneously, dirhodium complexes emerged as effective catalysts for nitrene transfer reactions. snnu.edu.cnnih.govresearchgate.net Early work in the 1970s showed that iminoiodinanes could function as nitrene equivalents in the presence of transition metal catalysts, including rhodium. nih.gov The recognition that iminoiodinane oxidants could be generated in situ in the presence of a metal catalyst further advanced this field. nih.gov Dirhodium tetracarboxylate complexes were established as highly effective for promoting selective C–H bond functionalization via nitrene insertion. nih.gov

The development of chiral dirhodium(II) carboxylate catalysts in the late 1980s marked a significant advancement, enabling asymmetric induction in carbene and nitrene transfer reactions. squ.edu.ommdpi.com Catalysts derived from enantiomerically pure carboxylic acids have been widely employed for asymmetric catalysis. squ.edu.omnih.gov

Distinctive Role of Sterically Hindered Dirhodium(II) Carboxylates, including Rh2(TPA)4

While a wide array of dirhodium(II) carboxylates has been investigated, those featuring sterically hindered ligands play a distinctive role in controlling the regio- and stereoselectivity of carbene and nitrene transfer reactions. The bulky nature of the ligands can influence the approach of the substrate to the metal-carbene or metal-nitrene intermediate, thereby dictating which C-H bonds are functionalized or the stereochemical outcome of the reaction. mdpi.com

This compound, with its four bulky triphenylacetate ligands, is a prime example of a sterically hindered dirhodium(II) carboxylate catalyst. medchemexpress.comresearchgate.netresearchgate.net The large triphenylmethyl groups surrounding the dirhodium core create a specific steric environment that can significantly impact catalytic performance. researchgate.net This steric bulk has been shown to influence the selectivity in competitive C-H insertion reactions. For instance, in the intramolecular decomposition of α-diazo β-ketoesters, bulky catalysts like this compound have been observed to favor aromatic substitution products over tertiary C-H insertion products, in contrast to less hindered catalysts like Rh2(OAc)4. researchgate.net

The unique steric profile of this compound makes it particularly effective in certain challenging transformations. It has been employed in C-H activation reactions and is used in organic synthesis to achieve the construction of complex molecules. medchemexpress.com Its catalytic activity has been benchmarked against other commercial catalysts in carbene and nitrene transfer reactions, demonstrating comparable performance in representative cyclopropenation, aziridination, and C-H amination reactions. nih.gov The catalyst's ability to influence selectivity based on steric factors highlights the importance of ligand design in tailoring the reactivity of dirhodium(II) complexes.

This compound can be synthesized from triphenylacetic acid. nih.gov It is often handled as a dichloromethane (B109758) adduct, this compound·CH2Cl2. fishersci.catcichemicals.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H60O8Rh2 B7839965 Rh2(TPA)4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

rhodium(2+);2,2,2-triphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCFUCLTZPZQD-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H60O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1355.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Characterization of Rh2 Tpa 4

Contemporary Synthetic Routes to Dirhodium(II) Tetrakis(triphenylacetate)

The synthesis of dirhodium(II) carboxylates, including Rh2(TPA)4, typically involves the formation of the Rh-Rh bond and coordination of the carboxylate ligands. Two primary approaches are commonly utilized: direct synthesis from rhodium(III) precursors and ligand exchange reactions with pre-formed dirhodium(II) carboxylates.

Direct Synthesis from Rhodium(III) Precursors

One method for synthesizing dirhodium(II) carboxylates involves the reduction of a rhodium(III) salt in the presence of the desired carboxylic acid or its salt. This approach directly establishes the dirhodium core and introduces the carboxylate ligands in a single process. For instance, rhodium(III) chloride hydrate (B1144303) (RhCl3·xH2O) can be used as a starting material. nih.gov The synthesis of this compound can be achieved through the reduction of RhCl3·xH2O in the presence of triphenylacetic acid. nih.govacs.org This method can yield the congested this compound catalyst at lower temperatures compared to some ligand metathesis routes. nih.govacs.org The purity of complexes synthesized using a direct method from RhCl3·xH2O has been assessed using 1H NMR analysis, showing purity typically >98%. nih.gov

Ligand Exchange Protocols for Dirhodium(II) Carboxylates

Ligand exchange is another significant route for synthesizing this compound. This method typically involves starting with a readily available dirhodium(II) carboxylate, such as rhodium(II) acetate (B1210297) dimer (Rh2(OAc)4), and exchanging the acetate ligands for the bulkier triphenylacetate ligands. kyoto-u.ac.jp Rh2(OAc)4 is a common starting material for the synthesis of various dirhodium(II) carboxylates through ligand exchange. nih.govkyoto-u.ac.jpresearchgate.net This process allows for the preparation of dirhodium complexes with a wide variety of carboxylate ligands by simply changing the carboxylic acid used in the exchange reaction. Carboxylate exchange reactions are well-established synthetic methods in the chemistry of metal-metal bonded compounds. rsc.org The efficiency of ligand exchange can be influenced by factors such as temperature, solvent, and the relative amounts of the starting dirhodium complex and the incoming carboxylic acid.

Structural Elucidation Techniques for Dirhodium(II) Tetrakis(triphenylacetate)

A comprehensive understanding of this compound requires detailed structural characterization. Various techniques are employed to determine its solid-state and solution-phase structure, as well as to study reactive intermediates formed during catalysis.

Spectroscopic Investigations of this compound (e.g., NMR, IR, UV-Vis)

Spectroscopic methods provide valuable information about the structure, bonding, and electronic properties of this compound in solution and solid states.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for confirming the identity and purity of this compound and for studying its behavior in solution. nih.govresearchgate.netacs.org NMR can provide information about the symmetry of the molecule and the environment of the ligand protons and carbons. In situ NMR studies can also be used to monitor reactions catalyzed by this compound and potentially identify intermediates. pku.edu.cnwisc.edu

IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the functional groups present in this compound, particularly the carboxylate ligands. The characteristic stretching frequencies of the carboxylate C=O and C-O bonds provide information about the coordination mode of the ligand to the rhodium centers. researchgate.netacs.org FT-IR spectroscopy can also be used to monitor reactions and observe changes in functional groups over time. pku.edu.cntu-darmstadt.de

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, including transitions associated with the Rh-Rh bond and ligand-to-metal charge transfer. acs.orgwisc.edu Changes in the UV-Vis spectrum can indicate the formation of new species, such as reactive intermediates, during catalytic reactions. acs.orgwisc.edu For instance, UV-Vis spectroscopy has been used to observe rhodium-carbenoid intermediates. wisc.edu

Other spectroscopic techniques, such as resonance Raman and X-ray absorption spectroscopies, have also been employed to characterize dirhodium complexes and their intermediates, often in conjunction with computational studies. wisc.edu

Molecular Architecture and Stereochemical Features of this compound

The arrangement of the four bulky triphenylacetate ligands around the dirhodium core can lead to specific stereochemical features and conformations. While the ideal paddlewheel structure has D4h symmetry, the presence of bulky or chiral ligands can lower the symmetry and induce specific conformations. Studies on dirhodium complexes with bulky ligands have revealed the existence of different conformations, such as the "chiral crown" conformation observed in some chiral dirhodium catalysts, where the bulky groups are aligned on one face of the catalyst. nih.govnih.gov This arrangement can create a chiral environment around the dirhodium core, influencing the stereochemical outcome of catalytic reactions. Although this compound itself is not chiral, the bulk of the triphenylacetate ligands can still impose significant steric constraints and influence the approach of substrates to the dirhodium center, thereby affecting regioselectivity and diastereoselectivity in catalytic transformations. tu-darmstadt.deacs.orgnih.govresearchgate.net The bulky nature of the TPA ligand in this compound has been shown to influence selectivity in C-H insertion reactions, favoring aromatic substitution over tertiary C-H insertion in some cases. researchgate.net

The paddlewheel structure allows for axial coordination sites on each rhodium atom, perpendicular to the plane defined by the bridging carboxylates. These axial sites are where substrates typically coordinate to the rhodium catalyst before undergoing reaction. The steric environment created by the bulky triphenylacetate ligands around the axial sites plays a crucial role in determining the reactivity and selectivity of this compound in catalytic applications.

Catalytic Applications of Dirhodium Ii Tetrakis Triphenylacetate in Organic Synthesis

Rh2(TPA)4-Catalyzed Carbene Transfer Reactions

Dirhodium(II) tetrakis(triphenylacetate), denoted as this compound, is a prominent catalyst in organic synthesis, particularly valued for its role in mediating carbene transfer reactions. These reactions proceed through the formation of highly reactive rhodium carbene intermediates, which can then engage in a variety of synthetically useful transformations. The unique steric and electronic properties of the triphenylacetate ligands impart specific reactivity and selectivity profiles to the catalyst, making it a valuable tool for complex molecule synthesis.

Generation of Dirhodium Carbene Intermediates from Diazo Compounds

The formation of a dirhodium carbene is the crucial first step in these catalytic cycles. This reactive species is typically generated from stable precursors, most notably diazo compounds, through the catalytic action of this compound. The catalyst facilitates the extrusion of dinitrogen gas, unmasking a carbene that remains coordinated to the rhodium center.

The decomposition of α-diazo carbonyl compounds is a well-established method for generating rhodium carbenes. The general mechanism involves the nucleophilic attack of the diazo carbon on one of the electrophilic rhodium centers of the this compound catalyst. chemrxiv.org This coordination is followed by the irreversible extrusion of a molecule of dinitrogen (N2), a thermodynamically favorable process, to yield the key rhodium-associated carbene intermediate. wiley-vch.de The reactivity of this intermediate is modulated by the dirhodium catalyst's ligands. unige.ch

The structure of the α-diazo carbonyl compound itself also plays a role in the rate of decomposition and the reactivity of the resulting carbene. unige.ch For instance, comparisons between α-diazo ketones and α-diazo-β-keto esters show different reactivity profiles when catalyzed by dirhodium complexes. researchgate.net The electrophilicity of the carbene, and thus its subsequent reaction pathway, is influenced by the electronic nature of the substituents on the diazo compound. chemrxiv.org

Beyond traditional diazo compounds, N-sulfonyl-1,2,3-triazoles have emerged as stable and accessible precursors for a specific class of carbenes known as azavinylcarbenes. nih.govorganic-chemistry.org These triazoles can serve as synthetic equivalents of diazo compounds. nih.gov The catalytic cycle begins with the this compound-catalyzed thermal ring-chain tautomerization of the 1,2,3-triazole. This process opens the triazole ring to form a transient diazoimine intermediate, which then coordinates to the rhodium catalyst. nih.gov

Similar to the process with α-diazo carbonyls, the rhodium center facilitates the loss of dinitrogen from the diazoimine, generating a rhodium N-sulfonyl azavinyl carbene. nih.govd-nb.info This reactive intermediate is then available to participate in various subsequent transformations, such as cyclopropanation and cycloaddition reactions. nih.govrsc.org The use of these triazole precursors is experimentally convenient as it avoids the need to handle potentially unstable diazo compounds directly. nih.gov

Intramolecular C-H Insertion Reactions Mediated by this compound

Once formed, the this compound-bound carbene can undergo intramolecular reactions, with C-H insertion being one of the most powerful transformations for constructing new carbon-carbon bonds and forming cyclic structures. wiley-vch.de This process allows for the functionalization of otherwise unactivated C(sp3)-H bonds.

Intramolecular C-H insertion is a highly effective strategy for the synthesis of cyclic compounds. The reaction involves the insertion of the carbene carbon into a C(sp3)-H bond within the same molecule, leading to the formation of a new ring. The regioselectivity of this insertion—that is, which C-H bond is targeted—is a critical aspect for synthetic utility. In reactions catalyzed by dirhodium complexes, insertion into C(sp3)-H bonds is a powerful method for creating five-membered rings, such as γ-lactones and furanones. nih.govnih.gov

The choice of catalyst can significantly influence the outcome. Sterically demanding catalysts, a category that includes this compound, are known to influence the regioselectivity of these cyclization reactions. The bulky triphenylacetate ligands can direct the carbene to insert into more accessible C-H bonds, often overriding purely electronic preferences. This steric control is crucial for achieving high regioselectivity in the synthesis of complex heterocyclic frameworks.

Substrate Precursor TypeCatalystProduct TypeRegioselectivity
DiazoacetoacetateThis compoundγ-LactoneHigh for C(sp3)-H
Diazo ester with ether linkageThis compoundFuranoneFavors 5-membered ring

In substrates containing multiple reactive sites, such as both C-H bonds and carbon-carbon double bonds, a competition can arise between different intramolecular pathways. The this compound-generated carbene can either insert into a C-H bond or undergo cyclopropanation with an alkene. nih.gov The outcome of this competition is highly dependent on the catalyst's structure, the substrate's geometry, and the electronic properties of the carbene. nih.gov

Generally, the activation energy for C-H functionalization is higher than that for cyclopropanation, making C-H insertion a slower process. nih.gov However, the choice of catalyst can steer the reaction toward one pathway over the other. It has been demonstrated that sterically congested catalysts, such as this compound, predominantly favor C-H insertion over competing pathways like cyclopropanation. wiley-vch.de This preference is attributed to the bulky ligands sterically hindering the approach of the alkene to the carbene center, thereby disfavoring the transition state for cyclopropanation and allowing the C-H insertion pathway to dominate. wiley-vch.denih.gov

CatalystSubstrate FeaturesPredominant PathwayProduct Ratio (C-H Insertion : Cyclopropanation)
Rh2(OAc)4Alkene and C(sp3)-HCyclopropanationVaries, often favors cyclopropanation
This compound Alkene and C(sp3)-HC-H Insertion Predominantly C-H Insertion Product
Rh2(S-DOSP)4DihydronaphthaleneC-H FunctionalizationFavors C-H pathway over cyclopropanation
Site Selectivity in Complex Molecular Architectures

Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄, demonstrates notable site selectivity in reactions involving complex molecular frameworks due to the significant steric hindrance imparted by its four triphenylacetate ligands. This steric bulk creates a constrained catalytic pocket that can differentiate between potential reaction sites within a substrate.

A clear example of this selectivity is observed in the rhodium-catalyzed reactions with [2.2]paracyclophanes. acs.org When reacting with a diazo compound, the process can lead to either a cycloheptatriene (B165957) or a norcaradiene product. The choice of catalyst plays a crucial role in determining the reaction pathway. While less sterically crowded catalysts tend to favor the formation of the cycloheptatriene derivative, bulkier catalysts like Rh₂(TPA)₄ preferentially yield the norcaradiene product. acs.org This preference underscores the ability of the triphenylacetate ligands to direct the reaction toward a specific, sterically favored transition state, thereby controlling the structural outcome in a complex polycyclic system.

Table 1: Catalyst Effect on the Regioselectivity of [2.2]Paracyclophane Cyclopropanation Data sourced from research on rhodium-catalyzed desymmetrization of [2.2]paracyclophanes. acs.org

CatalystProduct Ratio (cycloheptatriene : norcaradiene)
Rh₂(TPA)₄ Favored formation of norcaradiene
Rh₂(esp)₂Favored formation of norcaradiene
Rh₂(OPiv)₄Favored formation of norcaradiene
Rh₂(OAc)₄Favored formation of cycloheptatriene
Rh₂(OBz)₄Favored formation of cycloheptatriene

Intermolecular C-H Functionalization Catalyzed by Rh₂(TPA)₄

Intermolecular C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Dirhodium tetracarboxylates are particularly effective catalysts for these transformations, proceeding through the generation of transient metal carbene intermediates. nih.gov The specific ligands on the dirhodium core are critical for controlling the reactivity and selectivity of these carbenes. nih.gov

The functionalization of unactivated C-H bonds, such as those in alkanes, represents a significant challenge in chemistry due to their inert nature. nsf.gov Achieving selectivity in molecules with multiple, similar C-H bonds requires catalysts that can overcome the substrate's inherent reactivity profile. nih.govnih.gov This is often accomplished through catalyst control, where the steric and electronic properties of the catalyst dictate the site of reaction. snnu.edu.cndntb.gov.ua

Catalysts with sterically demanding ligands are designed to direct C-H insertion away from the most electronically favored positions (e.g., tertiary C-H) toward more accessible sites (e.g., primary or secondary C-H). emory.edu The triphenylacetate ligands of Rh₂(TPA)₄ provide a highly congested environment around the active rhodium centers. This steric bulk is a key design principle for influencing site selectivity in C-H functionalization reactions, although specific studies often highlight more complex, chiral triarylcyclopropane carboxylate ligands for achieving exceptionally high levels of site-selectivity at unactivated C-H bonds. nih.govsnnu.edu.cn The underlying principle remains that bulky ligands like triphenylacetate are crucial for steering the reactive carbene to a specific C-H bond within an unactivated hydrocarbon.

Stereocontrol in C-H insertion reactions is paramount for the synthesis of complex chiral molecules. While enantioselectivity is typically achieved using chiral catalysts, achiral catalysts like Rh₂(TPA)₄ can exert significant control over diastereoselectivity. mdpi.comnih.gov The four bulky triphenylacetate ligands create a well-defined, chiral-like pocket around the dirhodium core.

This steric arrangement forces the approaching substrate and the rhodium carbene intermediate to adopt a specific orientation to minimize steric clashes. This enforced orientation in the transition state leads to the preferential formation of one diastereomer over others. The effectiveness of bulky ligands in inducing diastereoselectivity is a well-established principle in dirhodium catalysis. mdpi.comorganic-chemistry.org For instance, the high diastereoselectivity observed in Rh₂(TPA)₄-catalyzed cyclopropanations is directly attributed to the steric demands of the TPA ligand, a principle that similarly applies to C-H insertion processes. organic-chemistry.org

Rh₂(TPA)₄-Catalyzed Cyclopropanation Reactions

The metal-catalyzed decomposition of diazo compounds in the presence of olefins is a fundamental method for synthesizing cyclopropanes. nih.gov Dirhodium(II) complexes are among the most efficient catalysts for this transformation. canberra.edu.au Rh₂(TPA)₄, with its bulky carboxylate ligands, has proven to be a highly effective catalyst for these reactions, offering distinct advantages in chemo- and diastereoselectivity. organic-chemistry.org

Chemoselectivity refers to the ability of a catalyst to favor one reaction pathway over other possible side reactions. In the context of cyclopropanation with α-alkyl-α-diazoesters, a common and problematic side reaction is β-hydride elimination. organic-chemistry.org Research has shown that the choice of ligands on the dirhodium catalyst is critical in controlling this competition. While catalysts with less bulky ligands, such as dirhodium tetraoctanoate (Rh₂Oct₄), primarily promote the undesired β-hydride elimination pathway, the sterically demanding nature of Rh₂(TPA)₄ effectively suppresses this side reaction. organic-chemistry.org This suppression allows the desired cyclopropanation to proceed in high yields, demonstrating excellent chemoselectivity. organic-chemistry.org

Another aspect of chemoselectivity is observed in reactions with substrates containing multiple reactive sites. In the reaction with [2.2]paracyclophane, Rh₂(TPA)₄ was shown to favor the formation of a norcaradiene structure over a cycloheptatriene, showcasing the catalyst's ability to select between different cyclopropanation outcomes. acs.org

Rh₂(TPA)₄ excels in controlling the diastereoselectivity of cyclopropanation reactions. The steric bulk of the triphenylacetate ligands is the primary factor responsible for this high level of control. organic-chemistry.org During the reaction of α-alkyl-α-diazoesters with various olefins, the use of Rh₂(TPA)₄ as the catalyst leads to the formation of cyclopropane (B1198618) products with very high diastereomeric ratios, often reaching up to 98:2. organic-chemistry.org This high diastereoselectivity is consistent across a range of substrates, including substituted styrenes and vinyl ethers. organic-chemistry.org The catalyst's steric profile effectively dictates the trajectory of the olefin's approach to the rhodium carbene, thereby locking in a specific relative stereochemistry in the resulting cyclopropane ring.

Table 2: Performance of Rh₂(TPA)₄ in Diastereoselective Cyclopropanation Data from a study on Rh-catalyzed intermolecular cyclopropanation with α-alkyl-α-diazoesters. organic-chemistry.org

OlefinDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)
Styrene (B11656)Ethyl 2-diazobutanoateRh₂(TPA)₄ 9798:2
4-ChlorostyreneEthyl 2-diazobutanoateRh₂(TPA)₄ 9398:2
2-VinylnaphthaleneEthyl 2-diazobutanoateRh₂(TPA)₄ 10097:3
Ethyl vinyl etherEthyl 2-diazobutanoateRh₂(TPA)₄ 9092:8
StyreneEthyl 2-diazobutanoateRh₂Oct₄-β-hydride elimination

X-H Insertion Reactions (X = S, N, O) with this compound

Dirhodium(II) carboxylate complexes are highly effective catalysts for the generation of rhodium carbenoid intermediates from diazo compounds. These intermediates readily undergo a variety of transformations, including insertion into X-H single bonds (where X = S, N, O). This methodology provides a direct route for the formation of C-S, C-N, and C-O bonds. The general mechanism involves the reaction of a diazo compound with the dirhodium(II) catalyst to form a rhodium carbene, which then reacts with a protic substrate (such as a thiol, amine, or alcohol) to yield the insertion product. While this compound is a competent catalyst for these general transformations, its specific applications in enantioselective synthesis are limited by its structure. rsc.org

The development of asymmetric catalytic reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. In the context of S-H insertion reactions, dirhodium(II) catalysts have been explored for their potential to induce enantioselectivity.

However, Dirhodium(II) tetrakis(triphenylacetate), this compound, is an achiral complex. The triphenylacetate ligands surrounding the dirhodium core are not chiral, resulting in a catalyst that does not possess the necessary structural information to differentiate between enantiotopic faces of a prochiral substrate or transition states leading to enantiomeric products. Consequently, the use of this compound alone does not result in the formation of enantioenriched products in S-H insertion reactions.

Achieving high levels of enantioselectivity in such transformations typically requires the use of specifically designed chiral dirhodium(II) catalysts. These catalysts feature chiral ligands, such as prolinates or binaphthylphosphates, which create a chiral environment around the active rhodium center. nih.govemory.edu For example, catalysts like dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), known as Rh2(S-DOSP)4, have been successfully employed in various enantioselective carbene transfer reactions. nih.gov There is also a report of a mixed-ligand catalyst, Rh2(S-PTTL)3TPA, which incorporates a single triphenylacetate ligand alongside three chiral ligands to modulate reactivity and selectivity in certain asymmetric reactions. researchgate.net This further underscores that the triphenylacetate ligand itself does not impart chirality, but can be part of a larger, chiral catalyst framework.

Dirhodium(II) Tetrakis(triphenylacetate)-Mediated Other Organic Transformations

Beyond carbene-mediated reactions, this compound can also catalyze other types of organic transformations, functioning through different mechanistic pathways.

A notable application of Dirhodium(II) tetrakis(triphenylacetate) is in the epoxidation of alkenes. This transformation is achieved by combining this compound with a hypervalent iodine(III) oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) or Phenyliodine bis(pivalate) (PhI(OPiv)2), in the presence of water. This method provides an alternative to traditional epoxidation reagents and proceeds efficiently for a range of substituted alkenes, affording the corresponding epoxides in high yields.

The reaction is typically performed with a catalytic amount of this compound (as low as 0.5 mol-%) and a slight excess of the iodine(III) oxidant at room temperature. Optimization studies have shown that this compound is a highly active catalyst for this process compared to other dirhodium complexes. The presence of two equivalents of water is crucial for the reaction's success.

The scope of the reaction includes various styrene derivatives and other tri-substituted alkenes, with isolated yields of the epoxide products reaching up to 90%.

Table 1: this compound-Mediated Epoxidation of Various Alkenes

Alkene SubstrateEpoxide ProductYield (%)
Geranyl acetate (B1210297)6,7-Epoxygeranyl acetate81
StyreneStyrene oxide85
4-Methylstyrene4-Methylstyrene oxide88
4-Methoxystyrene4-Methoxystyrene oxide90
4-Chlorostyrene4-Chlorostyrene oxide75
(E)-β-Methylstyrene(E)-β-Methylstyrene oxide60

The proposed mechanism for this epoxidation does not involve a rhodium-carbene intermediate. Instead, the dirhodium(II) complex is thought to function as a Lewis acid. It is suggested that the this compound catalyst interacts with the iodine(III) oxidant, enhancing its oxidizing character. This activated species then reacts with the alkene to form a cyclic iodonium (B1229267) intermediate, which undergoes subsequent nucleophilic attack by water to yield the epoxide and release iodobenzene, regenerating the catalyst in the process.

Mechanistic Investigations and Theoretical Studies on Rh2 Tpa 4 Catalysis

Elucidation of Catalytic Cycles and Reactive Intermediates in Rh2(TPA)4 Systems

The generally accepted mechanism for reactions catalyzed by dirhodium complexes, including this compound, involves the catalytic decomposition of a diazo compound to generate a metal carbenoid intermediate. This highly reactive species then undergoes subsequent reactions such as C-H insertion, cyclopropanation, or ylide formation.

Formation and Reactivity of Dirhodium Carbenoid Species

Dirhodium carbenoids are key intermediates in this compound catalyzed reactions. They are formed by the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the generation of a carbene ligated to the dirhodium center wiley-vch.de. The nature and reactivity of the dirhodium carbenoid are significantly influenced by the ligands on the rhodium core. The bulky triphenylacetate ligands in this compound create a specific steric environment around the carbenoid center, which impacts its subsequent reactivity and selectivity nih.govresearchgate.net.

Studies have shown that the reactivity of rhodium carbenes can be tuned by the electronic and steric properties of the ligands on the dirhodium complex caltech.edu. This compound, with its sterically demanding ligands, has been shown to favor specific reaction pathways over others. For instance, in the intramolecular decomposition of certain diazo compounds, this compound can promote C-H insertion reactions, sometimes in competition with cyclopropanation rsc.org. The bulky nature of the TPA ligands can influence the approach of the substrate to the carbenoid center, thereby affecting the site selectivity of the insertion or addition reaction wiley-vch.denih.govresearchgate.net.

Role of Axial Ligand Coordination in Catalysis

Dirhodium(II) complexes possess two axial coordination sites, one on each rhodium atom, perpendicular to the plane defined by the bridging ligands. These axial sites can be occupied by solvent molecules or other Lewis basic species acs.orgmdpi.com. The coordination of axial ligands can influence the electronic and steric environment of the dirhodium core and the reactive carbenoid intermediate, thereby affecting catalytic activity and selectivity.

While the primary coordination involves the bridging carboxylate ligands, the interaction of substrates or other molecules with the axial sites can play a role in the catalytic cycle. Although the bulky triphenylacetate ligands of this compound might be expected to sterically hinder access to the axial sites, studies on related bulky dirhodium complexes suggest that these sites can still be accessible to Lewis basic ligands or substrates canberra.edu.aumdpi.com. The coordination of such species can affect the stability and reactivity of the carbenoid, influencing the energy barriers of transition states and ultimately the reaction outcome.

Computational Approaches to Understand this compound Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricate mechanisms of reactions catalyzed by transition metal complexes like this compound. DFT calculations can provide detailed information about the energetics of reaction pathways, the structures of intermediates and transition states, and the factors governing selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT calculations have been widely applied to study the mechanisms of dirhodium-catalyzed reactions, including those involving this compound. These studies typically involve optimizing the geometries of proposed intermediates and transition states along different reaction pathways, such as carbenoid formation, C-H insertion, cyclopropanation, and ylide formation labsolu.canih.govfrontiersin.orgnih.govchemrxiv.org. By comparing the calculated activation energies for competing pathways, researchers can gain insights into the favored reaction channels and understand the observed chemoselectivity and regioselectivity.

DFT studies can help elucidate the precise nature of the transition state for a particular reaction. For instance, in C-H insertion reactions, DFT can distinguish between concerted and stepwise mechanisms and provide details about the bond breaking and forming processes occurring at the transition state wiley-vch.de. The bulky nature of the TPA ligands can be explicitly modeled in DFT calculations to assess their steric influence on the approach of the substrate to the carbenoid center and the geometry of the transition state.

Theoretical Analysis of Chemo- and Regioselectivity

One of the key applications of computational chemistry in studying this compound catalysis is the theoretical analysis of chemo- and regioselectivity. DFT calculations can quantify the energy differences between transition states leading to different constitutional isomers or functionalized products labsolu.canih.gov. By analyzing the factors that stabilize or destabilize these transition states, such as steric interactions, electronic effects, and non-covalent interactions, researchers can rationalize the observed selectivity patterns.

For example, in reactions where C-H insertion competes with cyclopropanation, DFT can help determine which pathway has a lower activation barrier under the influence of the this compound catalyst. The steric bulk of the TPA ligands can favor insertion into less hindered C-H bonds or influence the preferred orientation of an alkene approaching the carbenoid for cyclopropanation nih.govresearchgate.net. Computational studies have shown that the catalyst structure, including the steric demands of the ligands, plays a significant role in controlling the regioselectivity of C-H functionalization reactions wiley-vch.denih.gov.

Computational Insights into Enantioselectivity and Stereochemical Control

While this compound itself is an achiral catalyst, understanding the factors that govern stereochemical control in related chiral dirhodium systems is relevant and often involves computational approaches that can be extended to analyze the influence of ligand bulk and geometry. For chiral dirhodium catalysts, DFT calculations are invaluable for understanding the origins of enantioselectivity nih.govmdpi.comcanberra.edu.auchemrxiv.orgdicp.ac.cn. These studies typically involve examining the diastereomeric transition states leading to the enantiomeric products.

By analyzing the energy differences between these transition states, which arise from differential interactions between the chiral catalyst and the prochiral substrate, the enantiomeric excess (ee) can be predicted and the steric and electronic factors responsible for the asymmetric induction can be identified nih.govcanberra.edu.aumdpi.com. Although this compound is achiral, computational studies on related bulky chiral dirhodium catalysts provide a framework for understanding how steric bulk around the active site, similar to that provided by the TPA ligands, can influence the approach and orientation of a substrate, which is crucial for controlling stereochemistry in asymmetric variants of these reactions mdpi.comcanberra.edu.aumdpi.com. These insights into steric control derived from computational studies on chiral analogs are transferable to understanding the steric influence of TPA ligands on reactivity and selectivity in general.

Kinetic Analysis of this compound-Catalyzed Reactions

Kinetic analysis plays a crucial role in understanding the mechanism of this compound-catalyzed reactions, providing insights into the rate-determining steps and the influence of various factors on catalytic efficiency. Studies involving reaction progress kinetic analysis (RPKA) have been employed to investigate the kinetics of this compound-catalyzed transformations, such as the insertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene (B1204751). wisc.edu

Determination of Rate-Determining Steps

The determination of the rate-determining step (RDS) in this compound-catalyzed reactions is essential for elucidating the catalytic mechanism. In some dirhodium-catalyzed reactions, theoretical studies using Density Functional Theory (DFT) calculations have suggested that the proton transfer step can be the rate-determining step, rather than the active ylide generation step, in the formation of X–H insertion products (where X = O, N). nih.gov While this finding was reported for Rh2(OAc)4, it highlights the importance of proton transfer in the catalytic cycle, a step that could also be relevant in this compound-catalyzed processes.

Another perspective on RDS in dirhodium-catalyzed carbene C-H insertion reactions suggests that for donor/acceptor-substituted α-diazocarbonyl compounds, the C–H insertion step is believed to be rate-limiting due to a higher calculated activation energy compared to nitrogen extrusion. wiley-vch.de However, for acceptor-substituted diazo compounds, DFT calculations have indicated that nitrogen extrusion is the rate-limiting step for secondary C–H insertion. wiley-vch.de These studies, while not exclusively focused on this compound, provide a framework for understanding potential rate-determining steps in reactions catalyzed by this complex, depending on the nature of the diazo compound.

In the context of cyclization reactions between enodiazoacetamide and nitrosoarene catalyzed by various dirhodium complexes, including this compound, theoretical studies have indicated that the catalyst-deciding step is not necessarily consistent with the rate-limiting step. frontiersin.org The significant effects of the catalyst in this system are attributed mainly to the electronic and steric hindrance effects of the ligand. frontiersin.org For the [3+2]-cycloaddition catalyzed by Rh2(OAc)4, the rate-limiting step was identified as the NR2 group transfer with the interaction of two molecular catalysts. frontiersin.org This suggests that for this compound, a bulky catalyst, steric factors associated with the triphenylacetate ligands could play a significant role in influencing the RDS, potentially impacting steps involving substrate approach or product release.

Investigation of Catalyst Inhibition and Turnover Frequencies

Investigations into catalyst inhibition and turnover frequencies (TOFs) provide valuable information about the efficiency and robustness of this compound as a catalyst. In the this compound-catalyzed insertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene, initial RPKA studies have indicated significant catalyst inhibition by 1,4-cyclohexadiene, with an estimated -0.85 reaction order. wisc.edu This suggests that higher concentrations of the substrate 1,4-cyclohexadiene can negatively impact the catalyst's activity. However, similar experiments with methyl-(4-methyl-aryl)-diazoacetate showed no sign of either catalyst deactivation or product inhibition, indicating that the nature of the diazo compound can influence the extent of inhibition. wisc.edu

This compound has demonstrated high turnover frequencies in certain catalytic applications. For instance, in the enantioselective N–H insertion reactions of vinyldiazoacetates, this compound exhibited a fast reaction rate with a turnover frequency exceeding 6000 h-1. rsc.org The reaction was reported to be complete in less than 1 minute when using this compound, affording high yields and excellent enantioselectivity. rsc.org This high TOF highlights the catalytic efficiency of this compound in promoting this specific transformation.

The bulky nature of the triphenylacetate ligands in this compound is known to influence its catalytic performance, particularly in terms of selectivity. acs.orgresearchgate.net While the steric bulk can impact regioselectivity and diastereoselectivity in various reactions, its effect on turnover frequency can vary depending on the specific reaction and substrates involved. nih.govnih.gov The high TOF observed in the N–H insertion reaction suggests that, in this case, the steric bulk does not significantly impede the catalytic cycle.

Research findings related to catalyst inhibition by substrates like 1,4-cyclohexadiene suggest that optimizing substrate concentrations and reaction conditions is crucial for maximizing the efficiency of this compound catalysis in certain transformations. wisc.edu The absence of inhibition with other diazo compounds also indicates that the interaction between the catalyst, the diazo compound, and the substrate is a key factor influencing catalyst performance.

While detailed data tables specifically focusing on kinetic parameters like rate constants for individual steps or comprehensive inhibition profiles for various substrates catalyzed by this compound were not extensively found in the search results, the qualitative and semi-quantitative information regarding reaction orders, inhibition by specific substrates, and reported turnover frequencies provide valuable insights into the kinetic behavior of this catalyst.

Kinetic ParameterObservation/ValueReaction TypeReference
Reaction Order (Diazo)Estimated at 0.82Insertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene wisc.edu
Reaction Order (Catalyst)Estimated at 0.80Insertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene wisc.edu
Reaction Order (1,4-Cyclohexadiene)Estimated at -0.85 (inhibition)Insertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene wisc.edu
Turnover Frequency (TOF)> 6000 h-1Enantioselective N–H insertion of vinyldiazoacetates rsc.org
Catalyst InhibitionObserved with 1,4-cyclohexadieneInsertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene wisc.edu
Catalyst DeactivationNot observed with methyl-(4-methyl-aryl)-diazoacetateInsertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene wisc.edu
Product InhibitionNot observed with methyl-(4-methyl-aryl)-diazoacetateInsertion of methyl-(aryl)-diazoacetates into 1,4-cyclohexadiene wisc.edu

Factors Governing Selectivity and Reactivity in Rh2 Tpa 4 Catalysis

Influence of Steric Bulk of Triphenylacetate Ligands on Selectivity

The most defining characteristic of the Rh2(TPA)4 catalyst is the significant steric hindrance imposed by its four triphenylacetate ligands. This bulk is not merely passive but actively participates in discriminating between different substrates, reaction pathways, and attack trajectories, thereby governing both regioselectivity and chemoselectivity.

Regioselectivity in C-H insertion reactions is a critical challenge, as organic molecules often possess multiple C-H bonds of similar reactivity. The steric profile of a catalyst can create a selective environment that favors insertion at a less hindered position. While the inherent reactivity of C-H bonds typically follows the order tertiary (methine) > secondary (methylene) > primary (methyl), a sterically demanding catalyst can reverse this preference.

The bulky nature of this compound forces an approaching substrate to orient itself in a way that minimizes steric clashes. This often results in the rhodium-carbene intermediate reacting with the most accessible C-H bond. For instance, in reactions with substrates containing both methylene (B1212753) and methine groups, bulky catalysts can favor insertion into the sterically less encumbered secondary C-H bonds over the more electronically favored but sterically hindered tertiary C-H bonds. Research on various dirhodium catalysts has shown that highly congested catalysts can selectively functionalize primary C-H bonds, overriding the typical reactivity hierarchy. Although specific data for this compound in a competitive methylene vs. methine insertion is not extensively detailed, the principle is demonstrated by comparing catalysts with varying steric demands.

A clear example of sterically controlled regioselectivity involving this compound was observed in the reaction of [2.2]paracyclophane with an aryl diazoacetate. The regioselectivity of this reaction was shown to be dramatically dependent on the catalyst's steric profile. nih.gov

CatalystLigand (L)Steric DemandProduct Ratio (3aa : 4aa)
This compound TriphenylacetateHigh1 : 5.0
Rh2(esp)2α,α,α',α'-tetramethyl-1,3-benzenedipropionic acidHigh1 : 3.0
Rh2(OAc)4Acetate (B1210297)Low4 : 1.0
Rh2(TFA)4Trifluoroacetate (B77799)Low1 : 1.0
Table 1: Influence of catalyst steric bulk on the regioselectivity of the reaction between [2.2]paracyclophane (1a) and diazo compound (2a). Product 3aa is the cycloheptatriene (B165957) and 4aa is the norcaradiene. Data sourced from ACS Catalysis. nih.gov

As shown in Table 1, the sterically demanding this compound strongly favors the formation of the norcaradiene product (4aa) with a 1:5 ratio, whereas the less crowded Rh2(OAc)4 catalyst favors the cycloheptatriene product (3aa) with a 4:1 ratio. nih.gov This reversal in selectivity highlights how the steric bulk of the TPA ligands can effectively control the reaction pathway by favoring the sterically more accessible reaction site. nih.gov

Many substrates offer multiple pathways for a rhodium carbene to react, with C-H insertion and cyclopropanation of a double bond being common competitive routes. The steric environment created by the this compound ligands can play a decisive role in determining which of these pathways is favored.

The transition state for cyclopropanation involves the approach of the olefin to the rhodium carbene. If either the olefin or the catalyst is sterically bulky, this approach can be hindered, potentially making the competing C-H insertion pathway more favorable. The voluminous TPA ligands can create a deep catalytic pocket that restricts the entry of bulky or unfavorably shaped olefins, thus disfavoring cyclopropanation. Conversely, if a sterically accessible C-H bond is present, the insertion reaction may proceed with a lower activation barrier.

While the specific control of chemoselectivity by this compound between C-H insertion and cyclopropanation is a recognized principle, the outcome is also profoundly influenced by the structure of the diazo compound and the substrate. nih.gov For some systems, bulky catalysts have been shown to be essential for achieving high selectivity in reactions involving vinylcarbenoids. nih.gov

Electronic Modulation of the Dirhodium(II) Core by Triphenylacetate Ligands

The reactivity of the dirhodium(II) core is significantly influenced by the electronic properties of the bridging carboxylate ligands. These ligands modulate the Lewis acidity of the rhodium centers, which in turn affects the catalyst's interaction with the diazo compound and the subsequent reactivity of the carbene intermediate. tamu.eduacs.org

Electron-withdrawing groups on the carboxylate ligands, such as trifluoroacetate (in Rh2(TFA)4), increase the electrophilicity of the dirhodium core. This leads to a more reactive, "hotter" catalyst that is highly effective at decomposing diazo compounds but can sometimes be less selective. Conversely, electron-donating groups decrease the Lewis acidity, resulting in a less reactive but often more selective catalyst.

Solvent Effects on this compound Catalytic Performance

The choice of solvent is a critical parameter in catalysis, capable of influencing reaction rates, yields, and selectivities. chemrxiv.org Solvents can affect catalytic performance in several ways: by solvating the catalyst, substrate, and intermediates to different extents; by potentially coordinating to the axial positions of the dirhodium core; and by altering the conformational equilibrium of the catalyst's ligands. mdpi.comcanberra.edu.au

However, in some cases, solvent choice can be used strategically. Polar solvents might be favored for reactions involving polar substrates or intermediates. nih.gov Furthermore, the solvent can influence the conformational dynamics of the bulky TPA ligands, potentially altering the shape of the catalytic pocket and thus affecting selectivity. While general principles of solvent effects are well-established, systematic studies detailing the performance of this compound across a diverse range of solvents are not widely documented. The optimal solvent is often determined empirically for each specific transformation.

Ligand Conformation and Symmetry in Dirhodium(II) Catalysts

The four bridging TPA ligands in this compound are arranged around a central Rh-Rh axis, forming a paddlewheel structure. The spatial arrangement and conformation of these ligands are crucial for defining the chiral or achiral environment of the catalytic active sites. mdpi.comcanberra.edu.au For dirhodium catalysts with chiral ligands, four main conformations are generally considered, leading to different point group symmetries: C4 (α,α,α,α), C2 (α,α,β,β), D2 (α,β,α,β), and C1 (α,α,α,β), where α and β denote the upward or downward orientation of the ligand's bulky group relative to the plane of the dirhodium core. mdpi.comcanberra.edu.au

A high degree of symmetry, such as D4 or D2, is often advantageous as it limits the number of possible orientations for the incoming substrate and carbene, which can lead to higher selectivity. nih.govorganic-chemistry.org Although TPA is an achiral ligand, the four bulky triphenylmethyl groups can, in principle, adopt different orientations. The most stable conformation would seek to minimize steric repulsion between the ligands. It is generally expected that such complexes will adopt a highly symmetric arrangement, approaching D4h symmetry if axial ligands are disregarded. rsc.org

However, even with symmetric ligands, distortions can occur due to crystal packing forces or interactions in solution. mdpi.com The conformational mobility of the carboxylate ligands means the catalyst structure may not be rigid, and it can adapt its conformation to accommodate the substrate and the forming carbene intermediate. mdpi.comcanberra.edu.au While a definitive crystal structure for this compound is not widely published, analysis of related bulky dirhodium carboxylates suggests that a highly symmetric, though potentially flexible, structure is the most likely arrangement. rsc.orgresearchgate.net

Advanced Strategies for Catalyst Design and Optimization Utilizing Rh2 Tpa 4

Heterogenization and Immobilization Strategies for Dirhodium(II) Catalysts

Heterogenization and immobilization of homogeneous catalysts offer significant advantages, such as facile separation from the reaction mixture, potential for recycling and reuse, and improved catalyst stability. Various approaches have been explored for anchoring dirhodium(II) catalysts like Rh₂(TPA)₄ onto solid supports.

Axial Anchoring Approaches

Axial anchoring involves coordinating the dirhodium complex to a ligand or functional group present on a solid support through the axial positions of the dirhodium core. This method leverages the Lewis acidic nature of the dirhodium center, which can interact with donor atoms on the support material. A variety of dirhodium catalysts, including Rh₂(TPA)₄, have been successfully immobilized on supports such as ArgoPore resin via axial binding. tu-darmstadt.de These heterogeneous catalysts have demonstrated excellent catalytic performance in reactions such as intermolecular C-H activation and cyclopropanation. tu-darmstadt.de Importantly, some heterogeneous dirhodium catalysts obtained through axial binding have shown remarkable recyclability, being reused over 15 times without a significant decrease in catalytic performance. tu-darmstadt.de

Covalent Grafting and Polymer-Supported Systems

Covalent grafting involves forming stable covalent bonds between the dirhodium complex and the support material. This approach typically requires functionalizing either the catalyst or the support with reactive groups that can undergo a coupling reaction. One strategy involves modifying a ligand on the dirhodium complex to contain a functional group suitable for covalent attachment to a polymer or solid matrix. For instance, a chiral ligand of a parent Rh₂(S-PTTL)₄ catalyst was substituted with an analogous ligand containing an alkyne moiety. tu-darmstadt.deresearchgate.net This modified complex could then be reacted with an azide-functionalized SBA-15 material via a Cu(I)-catalyzed azide-alkyne click reaction, yielding a triazole-linked heterogeneous dirhodium catalyst. tu-darmstadt.deresearchgate.net This method largely maintains the intrinsic catalytic performance of the catalyst. tu-darmstadt.deresearchgate.net

Another approach involves the copolymerization of a vinyl-functionalized dirhodium complex with monomers to create polymer-supported catalysts. tu-darmstadt.deresearchgate.net This has been demonstrated for heterogenizing dirhodium catalysts, and the resulting heterogeneous catalysts have shown excellent catalytic activity and high levels of asymmetric induction in reactions like asymmetric amination of silyl (B83357) enol ethers and carbonyl ylide cycloaddition reactions. tu-darmstadt.de These polymer-supported catalysts have also exhibited good recyclability, being reused multiple times without significant loss in catalytic performance. tu-darmstadt.deresearchgate.net Efforts have been made to immobilize chiral dirhodium(II) catalysts, including Rh₂(S-PTTL)₄, by ligand exchange with bidentate ligands followed by copolymerization to form solid coordination polymers. researchgate.net While the reactivity of these heterogenized systems has been studied, structural characterization at the molecular level has been an area of focus. researchgate.net

Cooperative Catalysis Involving Rh₂(TPA)₄

Cooperative catalysis, where two or more catalysts work together synergistically to promote a reaction, has emerged as a powerful strategy to achieve enhanced reactivity, selectivity, and expanded reaction scope. Dirhodium(II) complexes, including Rh₂(TPA)₄, have been successfully employed in cooperative catalytic systems, often in combination with organocatalysts such as chiral Brønsted acids.

Synergistic Effects with Chiral Brønsted Acids

The combination of dirhodium complexes and chiral Brønsted acids has proven effective in promoting various asymmetric transformations. This synergistic effect allows for new reactivity and selectivity that may not be achievable with either catalyst alone. For example, cooperative catalysis involving dirhodium(II) carboxylates, including Rh₂(TPA)₄, and chiral spiro phosphoric acids (SPAs) has been successfully applied to highly enantioselective S-H bond insertion reactions. pku.edu.cn These reactions proceed under mild and neutral conditions with high yields and excellent enantioselectivities. pku.edu.cn Rh₂(TPA)₄ has exhibited good performance in such cooperative systems. pku.edu.cn

Cooperative catalysis with achiral dirhodium complexes and chiral phosphoric acids has also been utilized to circumvent competing reactions and achieve high stereoselectivity in transformations like the Mannich-type interception of phenolic oxonium ylides with imines. researchgate.net This dual activation strategy, involving both the metal center and the Brønsted acid, enables the synthesis of enantioenriched products with good to high yields and high to excellent enantioselectivity. researchgate.net

Mechanistic Rationale for Cooperative Catalysis

The mechanistic rationale for the synergistic effects observed in cooperative catalysis involving dirhodium complexes and chiral Brønsted acids often involves the activation of different reaction partners by each catalyst component. In reactions like S-H insertion catalyzed by Rh₂(TPA)₄ and chiral SPAs, the dirhodium complex typically activates the diazo compound to generate a metal carbene intermediate. The chiral Brønsted acid is proposed to play a crucial role as a chiral proton shuttle, facilitating a key proton transfer step in the catalytic cycle. pku.edu.cn DFT calculations have supported this proposed role, showing that the activation barrier for the proton shift step is significantly lowered when promoted by SPAs. pku.edu.cn

In cooperative Mannich-type reactions, the dirhodium complex may activate the diazo compound to form a metal carbene or ylide intermediate, while the chiral Brønsted acid activates the imine or another nucleophile through hydrogen bonding. researchgate.net This dual activation brings the reactive species into close proximity within a chiral environment defined by the Brønsted acid, leading to high levels of stereoinduction. Mechanistic studies, including DFT computations, have provided insights into the preferred reaction pathways and the origins of enantio- and diastereoselectivities in these cooperative systems. researchgate.net

Enhancement of Catalyst Turnover Numbers (TONs) and Turnover Frequencies (TOFs)

Enhancing turnover numbers (TONs) and turnover frequencies (TOFs) is a critical aspect of catalyst optimization, reflecting the efficiency and activity of a catalyst. TON represents the maximum number of moles of substrate that a mole of catalyst can convert before deactivation, while TOF indicates the number of moles of substrate converted per mole of catalyst per unit time. diva-portal.org

Role of Additives in Catalyst Efficiency

Additives can play a crucial role in modulating the activity, selectivity, and efficiency of Rh2(TPA)4-catalyzed reactions. While the core catalytic activity stems from the dirhodium center and its associated ligands, external substances can influence various aspects of the catalytic cycle.

One area where additives have shown impact is in asymmetric catalysis. In studies involving asymmetric intermolecular N–H insertion reactions catalyzed by achiral dirhodium(II) carboxylates, including this compound, the addition of chiral additives has been explored to induce enantioselectivity clockss.org. For instance, the use of cinchona alkaloids as chiral additives in this compound-catalyzed reactions of phenyldiazoacetates with anilines has been investigated clockss.org. Research indicates that the presence of certain cinchona alkaloids, such as dihydrocinchonine, can lead to the formation of phenylglycine derivatives with notable enantiomeric excess clockss.org. This suggests that the chiral environment created by the additive influences the stereochemical outcome of the reaction, even when an achiral dirhodium catalyst like this compound is employed clockss.org.

The effectiveness of different cinchona alkaloid additives varies. Dihydrocinchonine has been identified as an optimal additive in specific N-H insertion reactions catalyzed by this compound, resulting in higher enantioselectivities compared to other cinchona alkaloids like quinine (B1679958) and quinidine (B1679956) clockss.org.

Rh(II) CatalystChiral Additive (mol %)Yield (%)ee (%)
This compoundDihydrocinchonine (0.1)9459
This compoundQuinine (0.1)Not effective-
This compoundQuinidine (0.1)Not effective-
Rh2(OAc)4Dihydrocinchonine (0.1)Faster reactionLower ee
Rh2(oct)4Dihydrocinchonine (0.1)Faster reactionLower ee
Rh2(piv)4Dihydrocinchonine (0.1)Faster reactionLower ee

Table 1: Effect of Chiral Additives on this compound Catalyzed N-H Insertion (Representative Data) clockss.org

It is worth noting that increasing the amount of the optimal additive, such as dihydrocinchonine, beyond a certain point may not necessarily improve enantioselectivity and can even prolong the reaction time clockss.org.

While the provided information specifically highlights the role of chiral additives in inducing enantioselectivity with achiral this compound, additives can also influence other aspects of catalytic efficiency, such as reaction rate, catalyst stability, and suppression of side reactions. However, detailed research findings on other types of additives specifically used with this compound within the scope of the provided search results are limited to the context of asymmetric induction.

Strategies for Low Catalyst Loading and Catalyst Recharge

Minimizing catalyst loading and enabling catalyst recharge or recycling are critical for developing sustainable and economically viable catalytic processes. For this compound, like other homogeneous dirhodium catalysts, these aspects are active areas of research.

Achieving low catalyst loading is desirable to reduce the cost of catalytic processes, especially when using precious metals like rhodium. While some cyclopropanation reactions with specific carbenes can be conducted with very low catalyst loadings (<0.001 mol %), achieving similarly low loadings for other reaction types, particularly those involving acceptor carbenes, has been more challenging researchgate.net. The efficiency of a catalyst at low loading is often linked to its intrinsic activity and stability under the reaction conditions.

Strategies for catalyst recharge and recycling typically involve heterogenizing the homogeneous catalyst or developing methods to recover and reuse the catalyst from the reaction mixture. Immobilization of dirhodium catalysts on solid supports is a common approach to facilitate separation and recycling tu-darmstadt.deresearchgate.netresearchgate.net. Various support materials, such as silica (B1680970) (e.g., SBA-15) and organic polymers (e.g., ArgoPore resin, polystyrene), have been explored for anchoring dirhodium complexes tu-darmstadt.deresearchgate.netresearchgate.net.

While the search results indicate that various dirhodium catalysts, including this compound, have been successfully immobilized on supports like ArgoPore resin via axial binding, specific detailed research findings on the performance of immobilized this compound in terms of low catalyst loading and recharge cycles within the provided context are less extensive compared to other dirhodium catalysts like Rh2(cap)4 or Rh2(esp)2 tu-darmstadt.denih.gov.

However, the general principles of catalyst immobilization and recycling developed for other dirhodium catalysts are relevant to this compound. Immobilization can involve binding the catalyst to the support through existing ligands or by incorporating modified ligands with anchoring points tu-darmstadt.deresearchgate.net. The goal is to maintain the catalytic activity and selectivity of the homogeneous catalyst while gaining the benefits of heterogeneity, such as ease of separation and potential for continuous processes.

Research on other dirhodium catalysts, such as Rh2(esp)2 and Rh2(cap)4, provides insights into strategies for achieving low catalyst loading and recyclability. For instance, Rh2(cap)4 has been shown to be effective in allylic oxidation reactions with catalyst loadings as low as 0.1 mol %, demonstrating high turnover numbers and frequencies organic-chemistry.org. Furthermore, Rh2(esp)2 has been successfully recycled using solid supports like Merrifield-pyridine resin in allylic oxidation reactions, maintaining its catalytic activity over multiple cycles nih.gov. These examples highlight the potential for developing efficient low-loading and recyclable catalytic systems for dirhodium complexes.

The ability to recharge a catalytic system can also involve regenerating the active species during or after the reaction. While the concept of "catalyst recharge" can refer to different processes, in some contexts, it relates to the regeneration of the active oxidation state or the replenishment of necessary co-catalysts or reagents acs.org. For dirhodium catalysts involved in redox processes, maintaining the appropriate oxidation state of the dirhodium core is crucial for sustained activity nih.govorganic-chemistry.org.

The development of robust heterogeneous this compound catalysts or efficient methods for its recovery from homogeneous reaction mixtures are key to implementing strategies for low catalyst loading and effective recycling. Continued research in catalyst immobilization techniques and reaction engineering will likely lead to more sustainable applications of this compound in various catalytic transformations.

Future Research Directions and Emerging Opportunities in Rh2 Tpa 4 Chemistry

Development of Novel Rh2(TPA)4-Based Catalytic Systems for Underexplored Reactions

This compound has demonstrated efficacy in catalyzing carbene and nitrene transfer reactions, including cyclopropanation and C-H insertion acs.orgwiley-vch.dersc.org. Its bulky nature has been shown to influence selectivity, favoring, for instance, insertion into methylene (B1212753) over methine C-H bonds in certain intramolecular reactions acs.orgresearchgate.net. This suggests opportunities for applying this compound in reactions where steric control is paramount or where less hindered catalysts show poor selectivity.

Underexplored reactions that could benefit from this compound catalysis include those involving challenging C-H bonds or substrates prone to competing side reactions. For example, while this compound has been explored in cyclopropanation and C-H insertion, its application in other carbene or nitrene transfer reactions, or entirely different catalytic cycles, could reveal new synthetic pathways. Studies have shown that bulky dirhodium catalysts can favor intermolecular reactions over intramolecular ones or influence regioselectivity in complex substrates nih.govresearchgate.net.

Research could focus on:

Catalytic C-H Functionalization of Less Activated Bonds: Exploring the ability of this compound to activate and functionalize C-H bonds that are typically unreactive with other catalysts.

Novel Cycloaddition Reactions: Investigating this compound in various cycloaddition cascades initiated by metal carbenes or nitrenes, potentially leading to new heterocyclic or carbocyclic structures rsc.org.

Asymmetric Catalysis: While chiral dirhodium catalysts are often employed for asymmetric transformations, exploring chiral analogs of this compound or using this compound in combination with chiral additives could open avenues for enantioselective versions of reactions where the bulky ligand scaffold provides a unique chiral environment uniovi.esnih.gov.

Initial studies have shown that this compound can be effective in cyclopropanation reactions, sometimes offering improved diastereoselectivity compared to less bulky catalysts nih.gov. For instance, in the cyclopropanation of α-alkyl-α-diazoacetates with olefins, this compound proved optimal in achieving high yield and diastereoselectivity nih.gov.

Here is an example of reported catalytic performance of this compound in a cyclopropanation reaction:

CatalystSubstrate TypeProduct Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee)Ref.
This compoundα-alkyl-α-diazoacetate + Olefin7398:2N/A nih.gov
Rh2(OPiv)4α-alkyl-α-diazoacetate + OlefinModestPoorN/A nih.gov

Note: Enantioselectivity data for this compound in this specific reaction was not provided in the source.

Further research could involve screening this compound in other transformations, such as intramolecular C-H insertion reactions in complex molecules or in reactions involving less conventional diazo or azide (B81097) precursors.

Integration of this compound Catalysis into Sustainable Synthetic Methodologies

The integration of catalytic processes into sustainable synthetic methodologies is a critical area of research. For this compound, this could involve developing more environmentally friendly synthetic routes to the catalyst itself, exploring its use in reactions utilizing renewable feedstocks, or designing heterogeneous or recyclable this compound systems.

Current research trends in sustainable catalysis include the development of recyclable catalysts and the use of less hazardous solvents researchgate.netresearchgate.net. While this compound is a homogeneous catalyst, strategies for its immobilization onto solid supports could facilitate its recovery and reuse, reducing waste and improving process economics researchgate.net.

Potential areas for integrating this compound into sustainable synthesis include:

Catalyst Immobilization: Developing robust methods to immobilize this compound on solid supports (e.g., polymers, metal-organic frameworks) while retaining or enhancing its catalytic activity and selectivity researchgate.net.

Flow Chemistry: Adapting this compound catalyzed reactions to continuous flow systems, which often offer advantages in terms of safety, efficiency, and scalability compared to batch processes.

Reactions in Greener Solvents: Investigating the performance of this compound in alternative reaction media such as supercritical fluids, ionic liquids, or bio-derived solvents.

Catalysis with Renewable Feedstocks: Exploring the use of this compound in the functionalization of molecules derived from biomass or other renewable resources.

While specific examples of this compound being used in these sustainable contexts were not extensively detailed in the search results, the general push towards sustainable catalysis provides a clear direction for future work. The development of recyclable dirhodium catalysts, including those with fluorous ligands to facilitate separation, highlights the potential for similar strategies with this compound researchgate.net.

Advanced Computational Modeling for Predictive Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing catalysts wiley-vch.denih.govresearchgate.netresearchgate.netnih.govresearchgate.net. For this compound, computational modeling can provide insights into how the bulky triphenylacetate ligands influence the electronic and steric environment around the dirhodium core, thereby affecting substrate binding, transition state stability, and ultimately, reaction selectivity.

Advanced computational modeling can be used to:

Elucidate Reaction Mechanisms: Gain a detailed understanding of the transition states and intermediates involved in this compound catalyzed reactions, especially for underexplored transformations.

Predict Selectivity: Develop predictive models for chemo-, regio-, diastereo-, and enantioselectivity based on the catalyst structure and substrate properties. Studies on other dirhodium catalysts have shown the power of computational models in predicting diastereoselectivity and understanding asymmetric induction wiley-vch.denih.govnih.gov.

Design Modified Catalysts: Guide the rational design of modified this compound catalysts with tailored properties for specific reactions by predicting the effects of ligand modifications.

Study Ligand-Substrate Interactions: Analyze the non-covalent interactions, such as London dispersion forces, between the bulky TPA ligands and substrates, which can play a significant role in controlling selectivity nih.gov.

Computational studies have been successfully applied to understand the behavior of related dirhodium catalysts, including the influence of ligand bulk and conformation on catalytic outcomes wiley-vch.denih.govnih.govresearchgate.net. Applying similar approaches to this compound can accelerate the discovery of new applications and lead to the design of improved catalysts.

Exploration of Structure-Activity Relationships for Enhanced Catalytic Performance

Understanding the relationship between the structure of this compound and its catalytic activity and selectivity is crucial for optimizing its performance and designing new catalysts researchgate.net. The bulky nature of the triphenylacetate ligand is a key structural feature that differentiates this compound from catalysts with smaller carboxylate ligands like acetate (B1210297) acs.orgwiley-vch.denih.govresearchgate.net.

Future research should focus on:

Systematic Ligand Modification: Synthesizing and evaluating Rh2 complexes with modified triphenylacetate ligands (e.g., substituted phenyl rings, different linker groups) to systematically probe the electronic and steric effects on catalysis.

Influence of Axial Ligands: Investigating the effect of different axial ligands coordinating to the dirhodium core in this compound on its catalytic properties.

Steric vs. Electronic Effects: Decoupling and understanding the relative contributions of steric bulk and electronic properties of the ligands to the observed reactivity and selectivity researchgate.net.

Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models to correlate structural parameters of the catalyst and substrates with catalytic outcomes, enabling the prediction of optimal conditions and catalyst designs researchgate.net.

Studies on other dirhodium catalysts have highlighted the importance of ligand design in controlling selectivity and reactivity wiley-vch.denih.govnih.govresearchgate.net. For instance, the bulk and conformation of chiral ligands significantly impact enantioselectivity in asymmetric reactions nih.govnih.govnih.gov. By systematically exploring the structure-activity relationships of this compound and its analogs, researchers can develop a deeper understanding of its unique catalytic behavior and unlock its full potential in organic synthesis.

Q & A

Q. What are the established protocols for synthesizing Rh2(TPA)4, and how is its purity validated?

Rh2(TPA)4 is synthesized via ligand substitution reactions using dirhodium precursors and triphenylacetic acid (TPA) under inert conditions. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) for ligand coordination analysis.
  • X-ray crystallography to confirm molecular structure and ligand geometry .
  • Mass spectrometry to verify molecular weight and purity . Purity is further validated via elemental analysis and chromatographic methods (e.g., HPLC).

Q. What catalytic applications are this compound most commonly associated with?

Rh2(TPA)4 is widely used in enantioselective cyclopropanation and C–H functionalization of α-diazo carbonyl compounds. It demonstrates superior stereochemical control compared to homoleptic dirhodium catalysts (e.g., Rh2(S-PTTL)4), particularly in avoiding β-hydride migration byproducts .

Q. How do reaction conditions influence product distribution in this compound-catalyzed reactions?

Experimental variables such as oxidant type (e.g., PhIO), solvent , and substrate stoichiometry significantly impact product ratios (e.g., MA:CH in methyleneaziridine synthesis). For instance, under Rh2(TPA)4/PhIO/4 Å MS conditions, MA:CH ratios vary between 50:50 and 90:10, while stereoselectivity (E:Z) remains consistent at 3:1 .

Advanced Research Questions

Q. How can researchers resolve contradictory data on product selectivity in this compound-mediated reactions?

Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand degradation). Recommended steps:

  • Reproduce experiments with strict control of air/moisture (e.g., glovebox techniques).
  • Characterize catalyst integrity post-reaction via IR spectroscopy to detect ligand dissociation.
  • Use statistical design of experiments (DoE) to isolate critical variables .

Q. What strategies optimize chemoselectivity in Rh2(TPA)4-catalyzed reactions with challenging substrates?

  • Ligand tuning : Mixed-ligand systems (e.g., Rh2(S-PTTL)3(TPA)) improve enantiomeric excess (e.g., 88% ee vs. 79% ee in styrene cyclopropanation) .
  • Temperature modulation : Lower temperatures favor cyclopropanation over β-hydride migration.
  • Substrate preorganization : Bulky substrates reduce side reactions by restricting transition-state conformations .

Q. How can computational methods complement experimental studies of Rh2(TPA)4 reaction mechanisms?

  • Density Functional Theory (DFT) : Models transition states to predict stereochemical outcomes.
  • Molecular Dynamics (MD) : Simulates ligand-substrate interactions under varying solvent conditions.
  • Hybrid experimental-computational workflows : Validate models against kinetic data (e.g., Eyring plots) to refine mechanistic hypotheses .

Q. What methodologies are recommended for analyzing Rh2(TPA)4’s role in multi-step synthetic pathways?

  • Transfer Path Analysis (TPA) : Quantifies contributions of individual reaction steps to overall yield/selectivity .
  • In-situ monitoring : Techniques like ReactIR track intermediate formation in real time.
  • Cross-disciplinary validation : Compare results with analogous dirhodium catalysts (e.g., Rh2(OAc)4) to isolate TPA-specific effects .

Methodological Guidelines

  • Data Interpretation : Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Contradictory Evidence : Follow systematic review protocols to assess study quality, extract data, and synthesize findings without bias .
  • Reproducibility : Archive raw data (spectra, chromatograms) and experimental logs in standardized formats (e.g., .h3d files for TPA datasets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.